molecular formula C11H8N4O3 B8752705 5-Hydroxy-2-(4-nitrophenylazo)pyridine CAS No. 35771-41-6

5-Hydroxy-2-(4-nitrophenylazo)pyridine

Cat. No.: B8752705
CAS No.: 35771-41-6
M. Wt: 244.21 g/mol
InChI Key: VLUHLNQGNNDTNN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-nitrophenylazo)pyridine is a pyridine derivative featuring a hydroxy group at position 5 and a 4-nitrophenylazo substituent at position 2. Azo compounds, characterized by the –N=N– linkage, are widely studied for their applications in dyes, sensors, and pharmaceuticals due to their chromophoric and bioactive properties.

Properties

CAS No.

35771-41-6

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

6-[(4-nitrophenyl)diazenyl]pyridin-3-ol

InChI

InChI=1S/C11H8N4O3/c16-10-5-6-11(12-7-10)14-13-8-1-3-9(4-2-8)15(17)18/h1-7,16H

InChI Key

VLUHLNQGNNDTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

5-(4-Nitrophenylazo)-4,6-diphenyl-3-cyano-2-pyridone

Structure: This pyridone derivative (2-pyridone) shares the 4-nitrophenylazo group but differs in its core structure (pyridone vs. pyridine) and additional substituents (cyano, diphenyl). Properties:

  • Melting Point : 278–279°C .
  • Spectroscopic Data :
    • IR: O–H (3472 cm⁻¹), C=O (1686 cm⁻¹), C≡N (2232 cm⁻¹) .
    • $^1$H-NMR (DMSO-d6): Aromatic protons (δ 7.60–8.40 ppm), pyridine–OH (δ 12.08 ppm) .

      Applications : Exhibits solvatochromism, making it a candidate for optical materials .

The absence of a carbonyl group could reduce hydrogen-bonding interactions.

Benzofuran Derivatives with Fungicidal and Insecticidal Activity

Examples :

  • 5-Hydroxy-2-(1-oxo-5-methyl-4-hexenyl)benzofuran (Compound 11)
  • 5-Hydroxy-2-(1-hydroxy-5-methyl-4-hexenyl)benzofuran (Compound 12)

Properties :

  • Bioactivity : Toxic to Cladosporium phlei (fungus) and spruce budworm larvae .
  • Source : Isolated from endophytic fungi in Gaultheria procumbens .

Comparison: While these benzofurans share a hydroxy group and alkyl substituents, their fused oxygen-containing heterocycle (benzofuran vs. pyridine) and lack of an azo group result in distinct electronic properties.

5-Hydroxy-2-(hydroxymethyl)pyridine

Structure : A simpler pyridine derivative with hydroxy (position 5) and hydroxymethyl (position 2) groups.
Properties :

  • Source : Naturally occurring, isolated from Sparganium stoloniferum .
  • Applications: Potential antioxidant or medicinal properties inferred from its isolation context .

Comparison : The absence of the azo group and nitro substituent in this compound limits its conjugation and redox activity compared to 5-Hydroxy-2-(4-nitrophenylazo)pyridine.

Pyridine Analogs of 5-OH-DPAT (Dopaminergic Agents)

Example: 5-Hydroxy-2-(di-n-propylamino)tetralin analogs with pyridine cores. Properties:

  • Bioactivity : High affinity for dopamine D2/D3 receptors, reversing γ-butyrolactone-induced DA synthesis in rats .

Comparison : Although structurally distinct (tetralin vs. azo-pyridine), these analogs demonstrate that pyridine derivatives with hydroxy and bulky substituents can exhibit neurological activity. This suggests that this compound may also interact with biological targets, though its azo group could introduce steric or electronic barriers.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Core Structure Melting Point (°C) Key IR Peaks (cm⁻¹) Bioactivity
5-(4-Nitrophenylazo)-4,6-diphenyl-3-cyano-2-pyridone Pyridone 278–279 3472 (O–H), 1686 (C=O) Solvatochromic material
5-Hydroxy-2-(1-oxo-5-methyl-4-hexenyl)benzofuran Benzofuran Not reported Not reported Fungicidal, insecticidal
5-Hydroxy-2-(hydroxymethyl)pyridine Pyridine Not reported Not reported Antioxidant (inferred)

Table 2: Structural Comparison

Feature This compound 5-(4-Nitrophenylazo)-4,6-diphenyl-3-cyano-2-pyridone Benzofuran Derivatives
Core Heterocycle Pyridine Pyridone Benzofuran
Azo Group Yes Yes No
Nitro Substituent 4-Nitrophenyl 4-Nitrophenyl No
Bioactivity Potential insecticidal/dye applications Solvatochromic properties Fungicidal

Research Findings and Implications

  • Pyridone vs. Pyridine : The pyridone derivative’s carbonyl group enhances hydrogen bonding, influencing its solvatochromic behavior . In contrast, the pyridine core in the target compound may improve aromatic stability.
  • Role of Azo Groups : The –N=N– linkage in both the target compound and pyridone derivative contributes to π-conjugation, critical for optical properties .
  • Bioactivity Potential: Benzofuran analogs demonstrate that hydroxy and alkyl substituents can drive antifungal activity, suggesting that this compound’s nitro and azo groups might synergize for enhanced pesticidal effects .

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